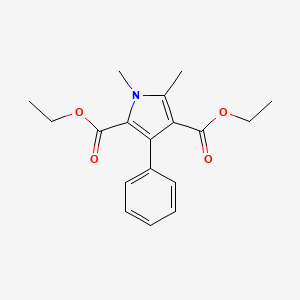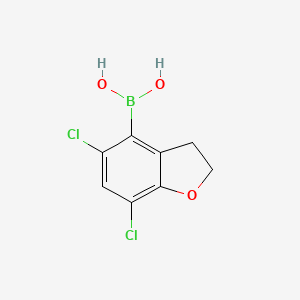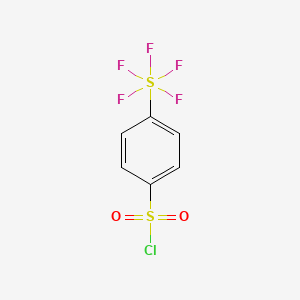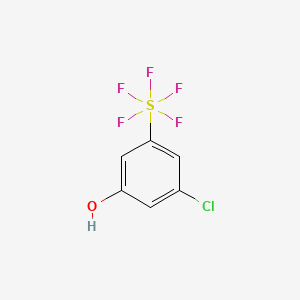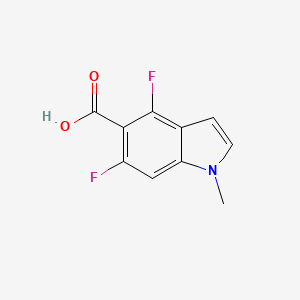
4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
Descripción general
Descripción
4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular formula of 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid is C10H7F2NO2 . Its InChI code is 1S/C10H7F2NO2/c1-13-3-2-5-7(13)4-6(11)8(9(5)12)10(14)15/h2-4H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid is a yellow to brown solid . It should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Rational Access to Fluoroindolecarboxylic Acids : A study by Schlosser, Ginanneschi, and Leroux (2006) detailed the preparation of twelve indolecarboxylic acids, including compounds with fluorine substituents and a carboxy group on the benzo ring, using various organic synthetic strategies. This work showcases the flexibility and simplicity of accessing fluoroindole derivatives, crucial for pharmaceutical and material science applications (Schlosser, Ginanneschi, & Leroux, 2006).
Novel Indole-Benzimidazole Derivatives : Research by Wang et al. (2016) explored the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids. These derivatives have potential applications in drug development due to the biological activities associated with both indole and benzimidazole frameworks (Wang, Liu, Xu, Jiang, & Kang, 2016).
Electrochemical Properties : Ma et al. (2015) investigated the effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties of polyindole derivatives. This study is pivotal for understanding how substituents like carboxylic acid groups influence the electrochemical properties of polyindoles, offering insights into their use in supercapacitors and other electronic devices (Ma, Zhou, Mo, Hou, & Xu, 2015).
Potential Biological Applications
Regioselective Synthesis : A method for the regioselective synthesis of trifluoromethyl- and trifluoromethoxy-substituted arenes, including indoles, was developed by Leconte and Ruzziconi (2002). This approach is fundamental for creating biologically active molecules with specified substituent patterns, enhancing drug discovery efforts (Leconte & Ruzziconi, 2002).
Small Molecule Regulation of Protein Conformation : Tiefenbrunn et al. (2013) demonstrated how small molecules, including an indole carboxylic acid derivative, can regulate protein conformation by binding in the flap of HIV protease. This research underscores the potential of indole derivatives in modulating protein functions, offering pathways for novel therapeutic agents (Tiefenbrunn, Forli, Baksh, Chang, Happer, Lin, Perryman, Rhee, Torbett, Olson, Elder, Finn, & Stout, 2013).
Safety And Hazards
The safety information available indicates that 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Direcciones Futuras
Indoles, including 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid, have significant potential in the development of new drugs and treatments due to their biological activity . Future research will likely continue to explore the synthesis of indole derivatives and their potential applications in medicine .
Propiedades
IUPAC Name |
4,6-difluoro-1-methylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-13-3-2-5-7(13)4-6(11)8(9(5)12)10(14)15/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFNNKHIQRIZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C(=C(C=C21)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233401 | |
| Record name | 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | |
CAS RN |
1329166-91-7 | |
| Record name | 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1329166-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



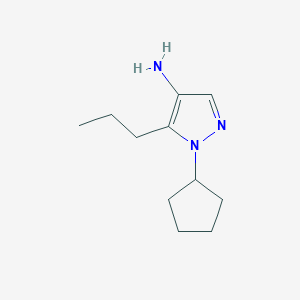
![5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1530375.png)
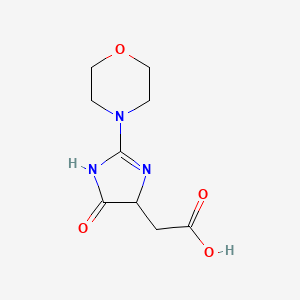
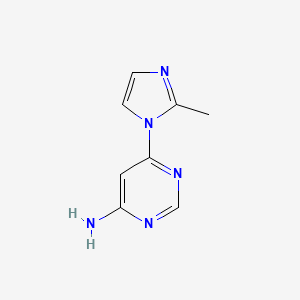
![2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine](/img/structure/B1530379.png)
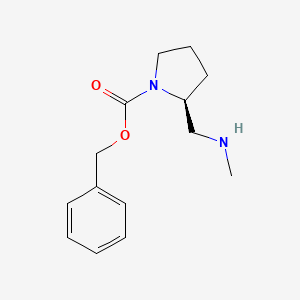
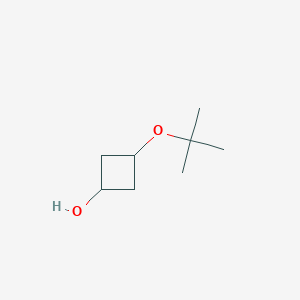
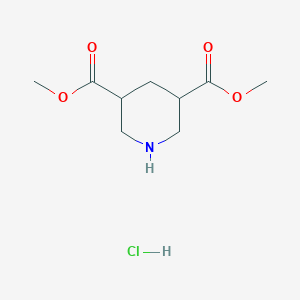
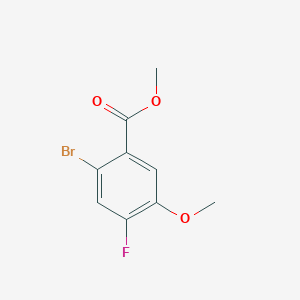
![3-Chloro-6-fluorobenzo[d]isoxazole](/img/structure/B1530392.png)
